Lipophilicity Advantage Over Morpholine Analog
The target compound's cLogP of 3.495 [1] is markedly higher than that of its direct morpholine analog, (morpholin-4-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone, which has a logP of 0.0988 . This 3.4-log-unit difference predicts significantly greater membrane permeability and distinct tissue-distribution behavior, making the thiomorpholine derivative preferable for campaigns targeting intracellular or CNS-accessible targets.
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | 3.495 |
| Comparator Or Baseline | (morpholin-4-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone; logP = 0.0988 |
| Quantified Difference | ΔlogP ≈ 3.40 (34-fold higher predicted partition coefficient) |
| Conditions | Computed logP values from ZINC (target) and ChemDiv (comparator) |
Why This Matters
Procurement of the correct thiomorpholine congener ensures the lipophilicity window intended by the screening cascade; replacing it with the morpholine analog would shift the compound into a substantially different ADME space, potentially invalidating cell-based or in vivo hit-follow-up data.
- [1] ZINC Database. ZINC000049046456: cLogP 3.495. Available at: https://zinc.docking.org/substances/ZINC000049046456/ (Accessed 2026-05-04). View Source
